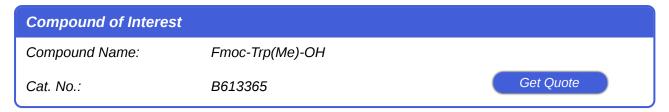


Physicochemical Properties of Fmoc-N-methyl-L-tryptophan: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-L-tryptophan is a crucial building block in modern peptide synthesis, offering unique advantages for the development of novel peptide-based therapeutics. The incorporation of an N-methyl group on the tryptophan residue can significantly enhance the metabolic stability, conformational rigidity, and cell permeability of peptides.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-N-methyl-L-tryptophan, detailed experimental protocols for their determination, and insights into its biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-L-tryptophan are summarized below. It is important to note that while some data is readily available, specific quantitative values for properties such as melting point, solubility, and pKa are not extensively reported in public literature. In such cases, data for the parent compound, Fmoc-L-tryptophan, or other N-methylated amino acids are provided for comparative purposes.



Property	Value	Source(s)
Molecular Formula	C27H24N2O4	[2][3]
Molecular Weight	440.5 g/mol	[2][3]
CAS Number	112913-63-0	[3]
Appearance	White to off-white solid or powder	[4]
Melting Point (°C)	Data not available. For comparison, Fmoc-N-methyl-L-isoleucine has a melting point of 177-183 °C, and Fmoc-Ninformyl-L-tryptophan melts at 188-193 °C.	[5][6]
Solubility	Soluble in organic solvents such as DMF and NMP. N-methylation can generally increase aqueous solubility and lipophilicity. Quantitative data is not readily available.	[7][8]
рКа	Data not available.	
Optical Rotation [α]D ²⁰	$-25 \pm 1^{\circ}$ (c = 1 in DMF) for N α -Fmoc-Nin-methyl-L-tryptophan.	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the verification and characterization of Fmoc-N-methyl-tryptophan.

UV-Vis Spectroscopy

While a specific spectrum for Fmoc-N-methyl-L-tryptophan is not available, the UV-Vis absorbance is dominated by the fluorenyl (Fmoc) and indole (tryptophan) chromophores. For the related compound Fmoc-L-tryptophan, absorbance maxima are observed around 265 nm,



with shoulders at approximately 288 nm and 300 nm.[9] The dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection, exhibits a characteristic strong absorbance at 301 nm, which is commonly used to monitor the deprotection step in solid-phase peptide synthesis (SPPS).[10]

NMR Spectroscopy

Specific ¹H and ¹³C NMR data for Fmoc-N-methyl-L-tryptophan are not readily available in the searched literature. However, the spectra of the parent compound, Fmoc-L-tryptophan, can be used as a reference for signal assignment. The key differences expected in the spectra of the N-methylated compound would be the appearance of a singlet corresponding to the N-methyl protons in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, along with shifts in the signals of adjacent atoms.

Reference NMR Data for Fmoc-L-Tryptophan:

- 1 H NMR (DMSO-d₆): Key signals include aromatic protons from both the Fmoc and indole groups, the α -proton, and the β -protons of the tryptophan side chain.[11]
- ¹³C NMR: Characteristic signals for the carbonyl, aromatic, and aliphatic carbons are present.[12]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties and for the application of Fmoc-N-methyl-L-tryptophan in peptide synthesis.

Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid organic compound.

Methodology:

- Sample Preparation: A small amount of the dry, powdered Fmoc-N-methyl-L-tryptophan is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.



Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The
sample is heated at a rapid rate initially to approach the expected melting point. c. The
heating rate is then reduced to 1-2 °C per minute to allow for accurate observation. d. The
temperature at which the first drop of liquid appears and the temperature at which the entire
sample becomes liquid are recorded as the melting range.

Determination of Solubility

This protocol outlines a method for the quantitative determination of solubility in a given solvent.

Methodology:

- Sample Preparation: A known excess amount of Fmoc-N-methyl-L-tryptophan is added to a vial containing a precise volume of the solvent to be tested (e.g., water, DMF, NMP).
- Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
- Quantification: a. A known volume of the clear, saturated solution is carefully removed. b.
 The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.
 c. Alternatively, the concentration of the solute in the saturated solution can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
- Calculation: The solubility is expressed in units such as g/L or mol/L.

UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum.

Methodology:

 Solution Preparation: A dilute solution of Fmoc-N-methyl-L-tryptophan is prepared in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be chosen to yield an absorbance in the linear range of the spectrophotometer (typically 0.1 -1.0 AU).



- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Procedure: a. The spectrophotometer is blanked using the pure solvent in both the sample and reference cuvettes. b. The sample cuvette is then filled with the prepared solution of Fmoc-N-methyl-L-tryptophan. c. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm). d. The wavelengths of maximum absorbance (λmax) are identified.

NMR Spectroscopy

This protocol describes the preparation of a sample for NMR analysis.

Methodology:

- Sample Preparation: Approximately 5-10 mg of Fmoc-N-methyl-L-tryptophan is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Procedure: a. The sample is placed in the spectrometer. b. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. c. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the compound.

Biological Significance and Applications

The primary application of Fmoc-N-methyl-L-tryptophan is in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS) Workflow:

The following diagram illustrates a typical cycle for the incorporation of Fmoc-N-methyl-L-tryptophan into a growing peptide chain on a solid support.





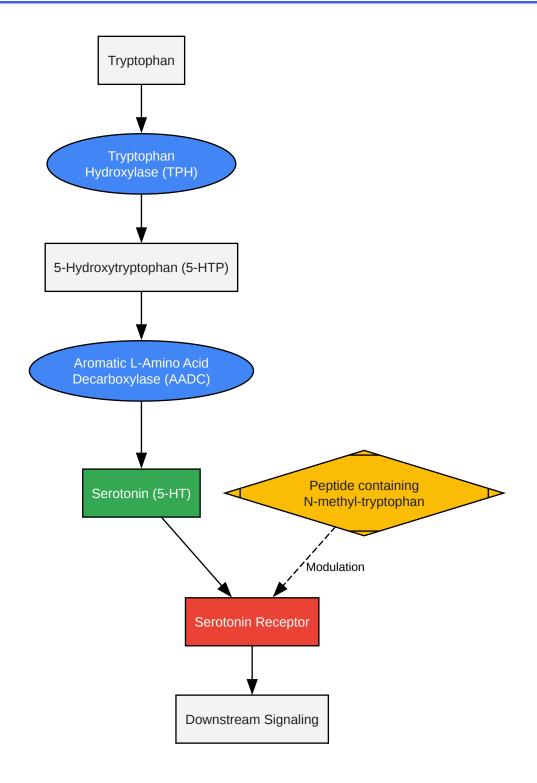
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A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

Tryptophan Metabolism and Serotonin Pathway:

Tryptophan is a precursor to the neurotransmitter serotonin. The incorporation of N-methyl-tryptophan into peptides can be a strategy to modulate their interaction with biological systems related to serotonin signaling.[13][14] The methylation may alter the metabolic fate of the tryptophan residue or influence the binding of the peptide to its target receptors.





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Simplified serotonin synthesis pathway and potential modulation.

Conclusion



Fmoc-N-methyl-L-tryptophan is a valuable reagent for the synthesis of peptides with potentially improved pharmacological properties. While a complete set of experimentally determined physicochemical data is not currently available in the public domain, this guide provides the core information available, along with standardized protocols for its characterization and use. Further research into the specific properties of this compound will be beneficial for its broader application in drug discovery and development.

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